![molecular formula C17H12ClF4N3O2 B2620807 [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478078-87-4](/img/structure/B2620807.png)

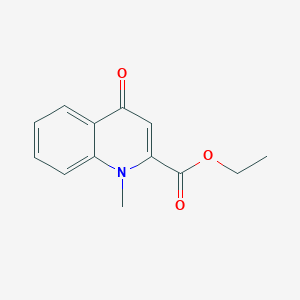

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

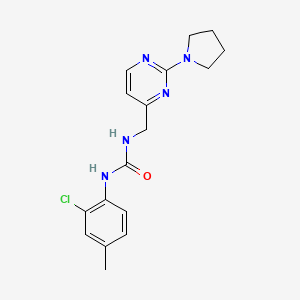

The compound [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a complex organic molecule. It has a molecular formula of C17H15ClF4N2O2 . The structure includes a 2-chloro-6-fluorophenyl group, a 5-methyl-4-isoxazolyl group, and a 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It has a molecular weight of 390.76 Da and a monoisotopic mass of 390.075806 Da .Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . The InChI code for this compound is1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 .

Applications De Recherche Scientifique

Herbicidal Activity

This compound exhibits potent herbicidal activity. It was designed through a multistep synthesis, including nucleophilic addition and N-acylation reactions. The title compound crystallized in the monoclinic system and was characterized by various techniques, including X-ray diffraction. It was tested against the gramineous weed Echinochloa crus-galli and broadleaf Abutilon juncea. The selective herbicidal properties make it valuable for weed control in agriculture .

Biochemical Research

The compound can be employed in biochemical research to study enzyme-substrate interactions. Its structure mimics certain natural substrates, aiding in elucidating enzyme mechanisms. Investigating its interactions with enzymes provides insights into biological processes and potential drug targets.

Phytotoxicity and Tyrosine Degradation Pathway

The compound’s inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) is noteworthy. HPPD is a key enzyme in the tyrosine degradation pathway. By blocking this enzyme, the compound disrupts the synthesis of essential precursors for carotenoids and tocopheryl. This unique bleaching effect can lead to necrosis and death in plants, making it relevant for crop protection .

Fluorinated Organic Chemicals

As part of the broader field of fluorinated organic chemicals, this compound contributes to the development of novel molecules. Fluorinated compounds find applications in various industries, including pharmaceuticals, agrochemicals, and materials science. Their unique properties often enhance bioactivity and stability .

Anti-Inflammatory and Analgesic Activities

While not directly mentioned for this specific compound, related indole derivatives have demonstrated anti-inflammatory and analgesic activities. Investigating similar structures may reveal additional therapeutic potential .

Propriétés

IUPAC Name |

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF4N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)19)16(26)25-7-5-12(17(20,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGBIVHQRHIRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)

![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)